1-Pyrrolidineacetaldehyde HCl H2O
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Overview
Description
1-Pyrrolidineacetaldehyde hydrochloride hydrate is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pyrrolidineacetaldehyde hydrochloride hydrate can be synthesized through several methods. One common synthetic route involves the reaction of pyrrolidine with acetaldehyde in the presence of hydrochloric acid and water. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 1-pyrrolidineacetaldehyde hydrochloride hydrate often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for efficiency and cost-effectiveness. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidineacetaldehyde hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert it into pyrrolidine derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include pyrrolidinecarboxylic acids, pyrrolidine derivatives with various functional groups, and substituted pyrrolidines. These products have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
1-Pyrrolidineacetaldehyde hydrochloride hydrate is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-pyrrolidineacetaldehyde hydrochloride hydrate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with receptors, ion channels, and other proteins, modulating their activity and resulting in physiological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinecarboxaldehyde: Similar in structure but lacks the hydrochloride and hydrate components.
Pyrrolidinecarboxylic acid: An oxidized form of 1-pyrrolidineacetaldehyde hydrochloride hydrate.
N-Methylpyrrolidine: A methylated derivative with different chemical properties.
Uniqueness
1-Pyrrolidineacetaldehyde hydrochloride hydrate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrate form also influences its solubility and reactivity, making it distinct from other pyrrolidine derivatives .
Properties
IUPAC Name |
2-pyrrolidin-1-ylacetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-5-7-3-1-2-4-7/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQRCPPUXQAGLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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